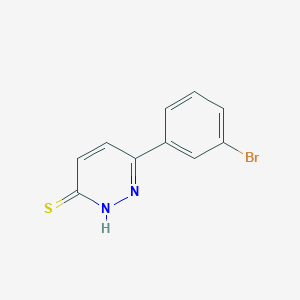
6-(3-bromophenyl)pyridazine-3(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(3-bromophenyl)pyridazine-3(2H)-thione” is a chemical compound that belongs to the class of organic compounds known as pyridazines and derivatives. These are compounds containing a pyridazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 2) and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridazine derivatives are generally synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridazine ring attached to a phenyl ring at the 6-position. The phenyl ring is further substituted with a bromine atom at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It is likely to be a solid at room temperature. The presence of a bromine atom might make it relatively heavy and more reactive compared to compounds with only carbon, hydrogen, and nitrogen .Applications De Recherche Scientifique
6-(3-bromophenyl)pyridazine-3(2H)-thione has been studied for its potential applications in various scientific research fields. It has been used as a reagent in organic synthesis to prepare various compounds, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst for the synthesis of polymers and as an inhibitor of enzyme activity. Additionally, this compound has been used to study the structure-activity relationship of various proteins, as well as to study the mechanism of action of drugs.
Mécanisme D'action
The mechanism of action of 6-(3-bromophenyl)pyridazine-3(2H)-thione is not fully understood, but it is believed to involve the binding of the compound to a specific site on the target protein. This binding then triggers a conformational change in the protein, which leads to a change in its activity. Additionally, this compound has been shown to inhibit the activity of certain enzymes, suggesting that it may act as an inhibitor of enzyme activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, suggesting that it may act as an inhibitor of enzyme activity. Additionally, this compound has been shown to have antioxidant activity, suggesting that it may be useful in the treatment of oxidative stress-related diseases. Furthermore, this compound has been shown to have anti-inflammatory and anti-cancer activities, suggesting that it may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(3-bromophenyl)pyridazine-3(2H)-thione in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, this compound can be used to study the structure-activity relationship of various proteins and to study the mechanism of action of drugs. However, the use of this compound in laboratory experiments has certain limitations. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is a relatively small molecule and is not very stable, making it difficult to use in long-term experiments.
Orientations Futures
There are a number of potential future directions for the use of 6-(3-bromophenyl)pyridazine-3(2H)-thione in scientific research. For example, further studies could be conducted to investigate its potential applications in the treatment of oxidative stress-related diseases, as well as its potential anti-inflammatory and anti-cancer activities. Additionally, further studies could be conducted to investigate its potential as an inhibitor of enzyme activity. Finally, further studies could be conducted to investigate its potential as a catalyst for the synthesis of polymers and other compounds.
Méthodes De Synthèse
6-(3-bromophenyl)pyridazine-3(2H)-thione can be synthesized from BP-PT by a two-step reaction, involving an alkylation reaction followed by a cyclization reaction. In the first step, BP-PT is treated with an alkyl halide to form a monoalkylated product, followed by a cyclization reaction in the presence of an acid, which yields this compound. The reaction is efficient and has been used to synthesize a variety of compounds with different structures.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2S/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJAFULOBDQWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

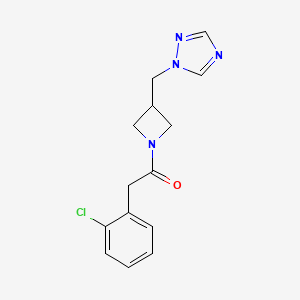

![2-(Benzimidazol-1-yl)-1-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]ethanone](/img/structure/B2617134.png)
![N-(3-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2617136.png)
![5-[(2-Fluorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2617137.png)
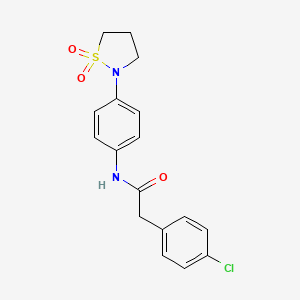
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2617140.png)
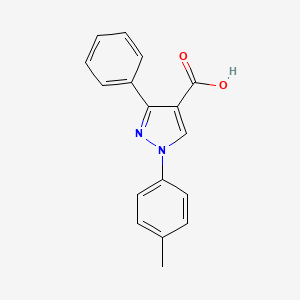
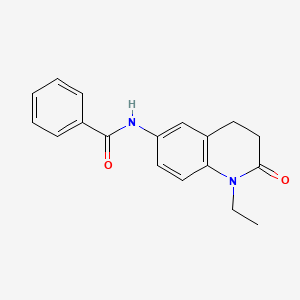
![Ethyl 4-[4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2617146.png)
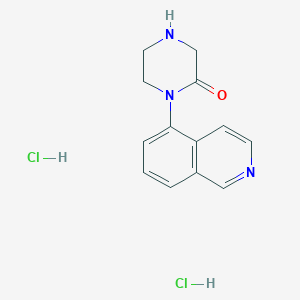
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-3-yl)acetate](/img/structure/B2617148.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2617149.png)
![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)